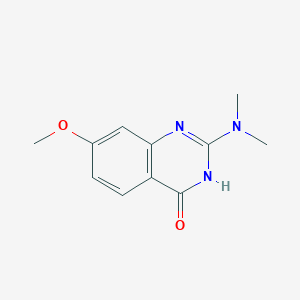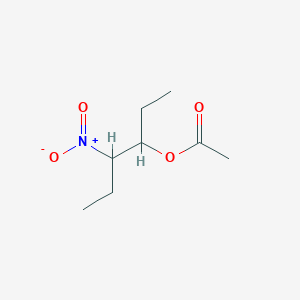
2-Amino-5-methoxy-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a methoxy group at the 5-position, and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-3-nitrobenzoic acid typically involves the nitration of 2-Amino-5-methoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed
Reduction: 2-Amino-5-methoxy-3-amino-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Nitroso-5-methoxy-3-nitro-benzoic acid or 2-Nitro-5-methoxy-3-nitro-benzoic acid.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Amino-5-methoxy-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors. The molecular targets and pathways involved would vary based on the final compound synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-5-methylbenzoic acid
- 5-Amino-2-nitrobenzoic acid
Uniqueness
2-Amino-5-methoxy-3-nitrobenzoic acid is unique due to the presence of both an amino group and a nitro group on the benzoic acid core, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H8N2O5 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
2-amino-5-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O5/c1-15-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
Clé InChI |
ZCTUZOIFAUHVND-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

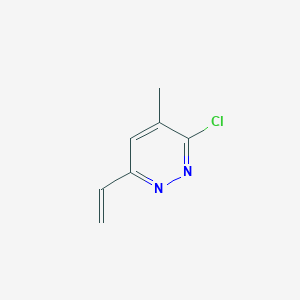
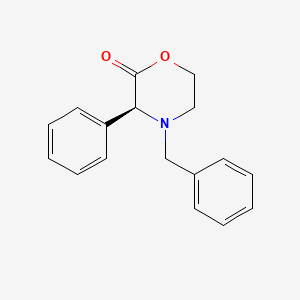
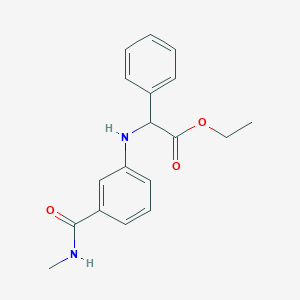
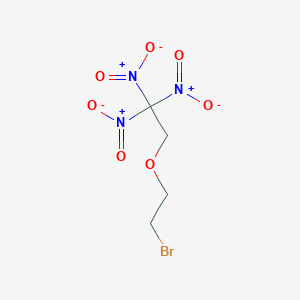


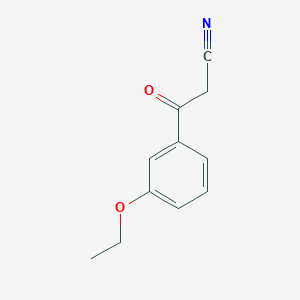
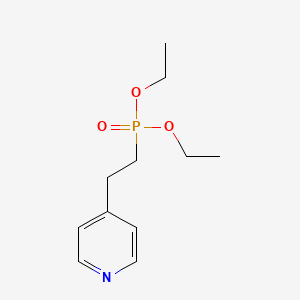
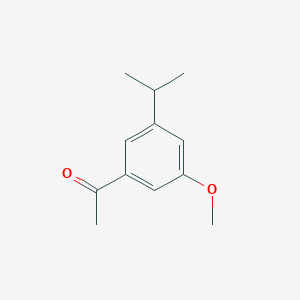
![2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8571895.png)
![6-tert-Butyl-4-[(dimethylamino)methyl]-2,3-dimethylphenol](/img/structure/B8571899.png)

